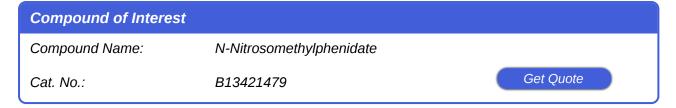


# Application Note: Detection of N-Nitrosomethylphenidate in Methylphenidate API

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

The presence of nitrosamine impurities in active pharmaceutical ingredients (APIs) is a significant concern for drug safety due to their classification as probable human carcinogens.[1] Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA), mandate strict control over these impurities in pharmaceutical products.[2] **N-Nitrosomethylphenidate** (NMPH) is a potential nitrosamine impurity that can form during the synthesis or storage of methylphenidate, a stimulant medication used to treat Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[3] This document provides a detailed protocol for the detection and quantification of NMPH in methylphenidate API using a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

#### **Chemical Structures**



Compound	Chemical Structure	Molecular Formula	Molecular Weight ( g/mol )
Methylphenidate	[Image of Methylphenidate structure]	C14H19NO2	233.31[4]
N- Nitrosomethylphenidat e (NMPH)	[Image of N- Nitrosomethylphenidat e structure]	C14H18N2O3	262.31[3]

## **Experimental Protocol**

This protocol is a comprehensive guide for the sample preparation, chromatographic separation, and mass spectrometric detection of **N-Nitrosomethylphenidate** in methylphenidate API.

#### **Materials and Reagents**

- N-Nitrosomethylphenidate (NMPH) reference standard
- Methylphenidate API
- N-Nitrosodimethylamine-d6 (NDMA-d6) as an internal standard (IS)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium formate
- Ultrapure water

### **Standard and Sample Preparation**

Internal Standard (IS) Stock Solution (1  $\mu$ g/mL): Accurately weigh and dissolve an appropriate amount of NDMA-d6 in methanol to obtain a final concentration of 1  $\mu$ g/mL.



NMPH Stock Solution (1  $\mu$ g/mL): Accurately weigh and dissolve an appropriate amount of NMPH in methanol to obtain a final concentration of 1  $\mu$ g/mL.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the NMPH stock solution with a 50:50 (v/v) mixture of methanol and water to achieve concentrations ranging from 0.05 ng/mL to 50 ng/mL. Spike each working standard with the IS to a final concentration of 5 ng/mL.

Sample Preparation: Accurately weigh 100 mg of the methylphenidate API into a suitable volumetric flask. Dissolve the API in a 50:50 (v/v) mixture of methanol and water. Spike the solution with the IS to a final concentration of 5 ng/mL. Dilute to the final volume with the methanol/water mixture.

### LC-MS/MS Method

**Chromatographic Conditions:** 

Parameter	Condition
LC System	UPLC system
Column	C18 column (e.g., 2.1 x 50 mm, 1.7 μm)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Flow Rate	0.4 mL/min
Injection Volume	10 μL
Column Temperature	40 °C
Gradient	Time (min)

Mass Spectrometry Conditions:



Parameter	Condition
Mass Spectrometer	Triple quadrupole mass spectrometer
Ionization Mode	Electrospray Ionization (ESI), Positive
Multiple Reaction Monitoring (MRM) Transitions	
Compound	Precursor Ion (m/z)
NMPH	263.1
NDMA-d6 (IS)	81.1

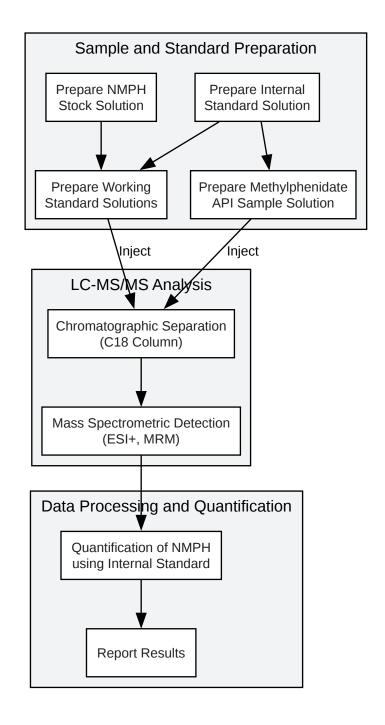
### **Method Validation Parameters**

The following table summarizes typical performance data for the analysis of nitrosamine impurities using LC-MS/MS.

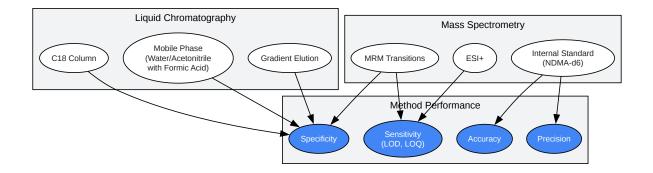
Parameter	Typical Value
Limit of Detection (LOD)	0.01 ng/mL
Limit of Quantitation (LOQ)	0.03 ng/mL
Linearity (r²)	> 0.995
Accuracy (% Recovery)	80 - 120%
Precision (% RSD)	< 15%

## **Experimental Workflow**









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#### References

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- To cite this document: BenchChem. [Application Note: Detection of N-Nitrosomethylphenidate in Methylphenidate API]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13421479#protocol-for-detecting-n-nitrosomethylphenidate-in-methylphenidate-api]

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